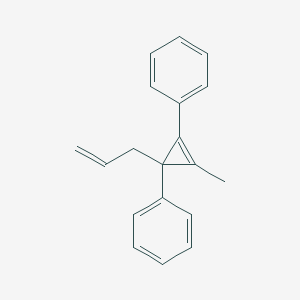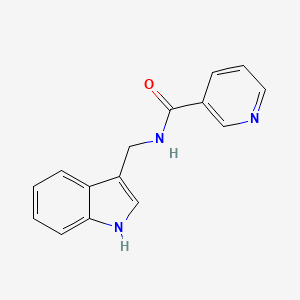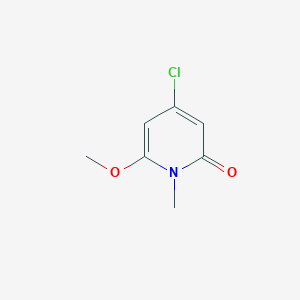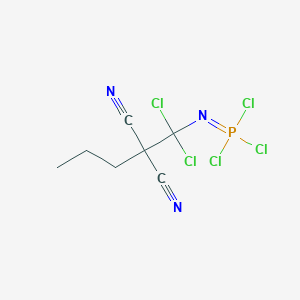
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride is a chemical compound with the molecular formula C8H5Cl5N3P It is known for its unique structure, which includes both dichloro and dicyano groups attached to a pentyl chain, along with a phosphorimidic trichloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride typically involves the reaction of a suitable pentyl precursor with phosphorus trichloride and cyanogen chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including chlorination and cyanation, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorimidic oxides.
Reduction: Reduction reactions can lead to the formation of phosphorimidic amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphorimidic oxides, phosphorimidic amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorimidic derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride exerts its effects involves the interaction of its reactive groups with target molecules. The dichloro and dicyano groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The phosphorimidic trichloride moiety plays a crucial role in these interactions, acting as a reactive center.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride
- N-(1,1-Dichloro-2,2-dicyanohexyl)phosphorimidic trichloride
Uniqueness
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride is unique due to its specific pentyl chain length, which influences its reactivity and properties. Compared to similar compounds with different chain lengths, it may exhibit distinct chemical behaviors and applications.
Propriétés
Numéro CAS |
62715-44-0 |
|---|---|
Formule moléculaire |
C7H7Cl5N3P |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-[dichloro-[(trichloro-λ5-phosphanylidene)amino]methyl]-2-propylpropanedinitrile |
InChI |
InChI=1S/C7H7Cl5N3P/c1-2-3-6(4-13,5-14)7(8,9)15-16(10,11)12/h2-3H2,1H3 |
Clé InChI |
QCCYBPMNXRSASY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#N)(C#N)C(N=P(Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


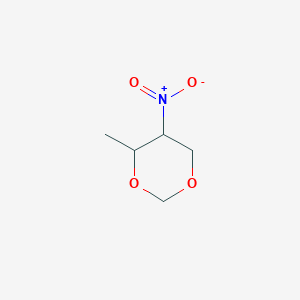
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)

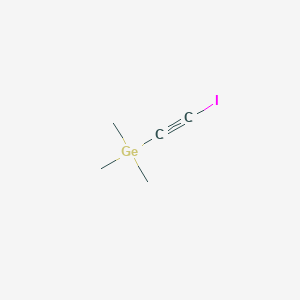
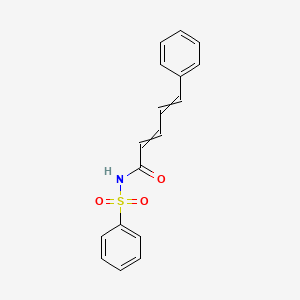
![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
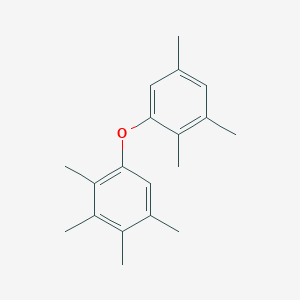
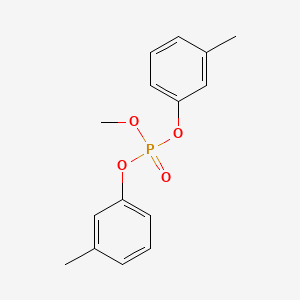
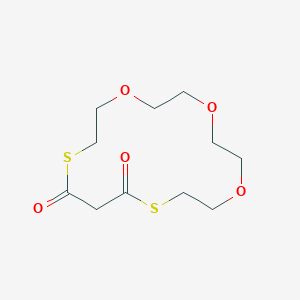
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
